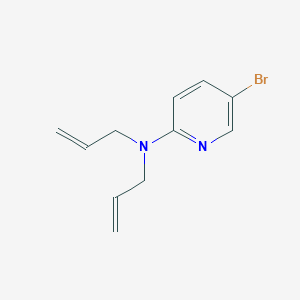
N,N-Diallyl-5-bromo-2-pyridinamine
Übersicht
Beschreibung
N,N-Diallyl-5-bromo-2-pyridinamine is a chemical compound with the molecular formula C11H13BrN2 . It has a molecular weight of 253.14 .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-5-bromo-2-pyridinamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom at the 5-position and two diallylamine groups at the 2-position .Physical And Chemical Properties Analysis
N,N-Diallyl-5-bromo-2-pyridinamine has a molecular weight of 253.14 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Superabsorbent Hydrogel for Dye Removal : Patel and Patel (2013) developed a superabsorbent hydrogel utilizing N,N-Diallyl pyrrolidinium bromide for removing anionic dyes from water, demonstrating its potential in water purification processes (Y. N. Patel & Manish P. Patel, 2013).
Spectroscopic Characterization and Antimicrobial Activity : Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, and assessed its antimicrobial activities, which suggests potential biomedical applications (H. Vural & M. Kara, 2017).
Antitumor Activity : Zhou et al. (2015) synthesized derivatives of pyridinesulfonamide, including 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, and investigated their antitumor activities, revealing their potential in cancer treatment (Zhixu Zhou et al., 2015).
Synthesis for Biological Studies : Stavenuiter et al. (1985) synthesized 5-Phenyl-2-pyridinamine, structurally related to N,N-Diallyl-5-bromo-2-pyridinamine, for biological studies, indicating its relevance in biochemical research (J. Stavenuiter et al., 1985).
Reductive Diallylation of Pyridines : Bubnov et al. (1994) explored the reductive diallylation of pyridines, including processes involving 3-bromopyridine, which could be applied in chemical synthesis (Yu. N. Bubnov et al., 1994).
Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine, illustrating its utility in creating new chemical entities (Gulraiz Ahmad et al., 2017).
Oxyfunctionalization Using Burkholderia sp. : Stankevičiūtė et al. (2016) utilized Burkholderia sp. for oxyfunctionalization of pyridine derivatives, highlighting potential biotechnological applications (J. Stankevičiūtė et al., 2016).
Cross-Linked Anion Exchange Membrane : Li et al. (2014) synthesized a novel cross-linked pyridine anion exchange membrane, which could be significant in applications like fuel cells and water treatment (Cunpu Li et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-N,N-bis(prop-2-enyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVPWZZBVPOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263398 | |
| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-5-bromo-2-pyridinamine | |
CAS RN |
309977-78-4 | |
| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309977-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



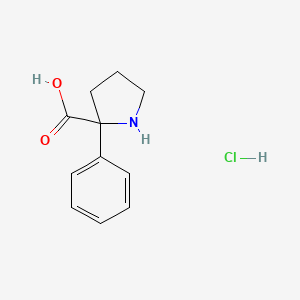
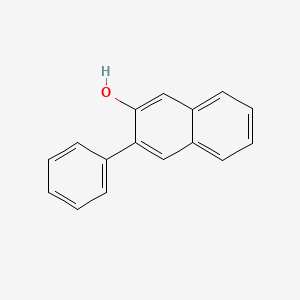
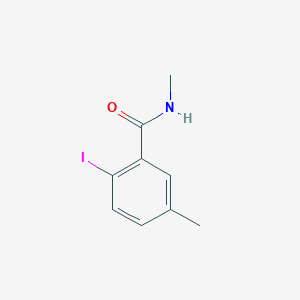
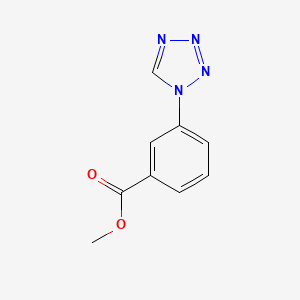
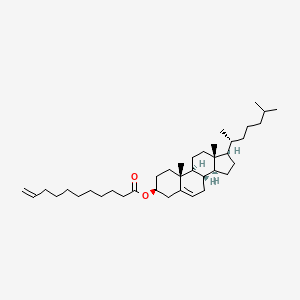
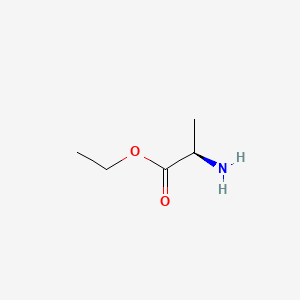
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)


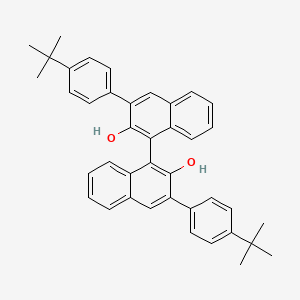
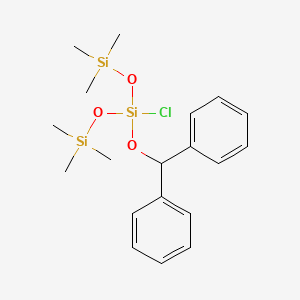

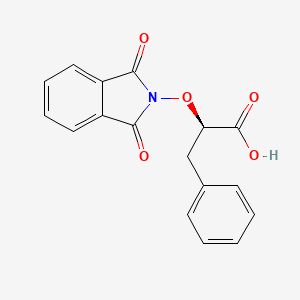
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)